molecular formula C11H11NO B8665601 3-(2-Ethyl-phenyl)-3-oxo-propionitrile

3-(2-Ethyl-phenyl)-3-oxo-propionitrile

Cat. No.: B8665601
M. Wt: 173.21 g/mol
InChI Key: NMBUIUPPUSKABJ-UHFFFAOYSA-N
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Description

3-(2-Ethyl-phenyl)-3-oxo-propionitrile is a nitrile derivative featuring a ketone group at the β-position and a 2-ethylphenyl substituent. Propionitrile derivatives with aromatic or heteroaromatic substituents are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors, synthetic intermediates, and bioactive molecules .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(2-ethylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C11H11NO/c1-2-9-5-3-4-6-10(9)11(13)7-8-12/h3-6H,2,7H2,1H3

InChI Key

NMBUIUPPUSKABJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-(2-Ethyl-phenyl)-3-oxo-propionitrile, focusing on substituent variations, molecular properties, and applications:

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 2-Ethylphenyl C₁₁H₁₁NO 173.22 (calculated) Hypothetical: Potential intermediate for drug synthesis or enzyme inhibition. N/A
3-(4-Chlorophenyl)-3-oxopropionitrile 4-Chlorophenyl C₉H₆ClNO 179.60 Synthesis of aldehydes; used in organic transformations.
3-(2,4-Dichloro-phenyl)-3-oxo-propionitrile 2,4-Dichlorophenyl C₉H₅Cl₂NO 214.05 Commercial availability (Santa Cruz Biotechnology); research applications unspecified.
3-Oxo-3-(2-thienyl)propanenitrile 2-Thienyl C₇H₅NOS 151.18 Research applications in materials science; noted hazards include skin/eye irritation.
3-(5-tert-Butyl-isoxazol-3-yl)-2-[(3-chlorophenyl)hydrazono]-3-oxo-propionitrile (ESI-09) tert-Butyl isoxazole, chlorophenyl hydrazone C₁₆H₁₈ClN₃O₂ 319.79 EPAC-specific inhibitor; reduces pancreatic cancer metastasis (IC₅₀ ~10 µM).
3-(3-Nitro-5-trifluoromethyl-phenyl)-3-oxo-propionitrile 3-Nitro-5-trifluoromethylphenyl C₁₀H₅F₃N₂O₃ 264.16 Discontinued fluorinated compound; potential use in high-throughput screening.

Key Observations:

Substituent Effects on Bioactivity: Chlorinated phenyl analogs (e.g., 3-(4-Chlorophenyl)-3-oxopropionitrile) are often employed in organic synthesis due to their electron-withdrawing properties, which enhance reactivity in nucleophilic substitutions . ESI-09 demonstrates that bulky substituents (e.g., tert-butyl isoxazole) and hydrazone linkages enhance selectivity for EPAC1 inhibition, a target in cancer metastasis .

Structural Determinants of Selectivity: The dichlorophenyl variant (3-(2,4-Dichloro-phenyl)-3-oxo-propionitrile) may exhibit higher lipophilicity compared to monosubstituted analogs, influencing membrane permeability in biological systems . Fluorinated derivatives (e.g., 3-(3-Nitro-5-trifluoromethyl-phenyl)-3-oxo-propionitrile) are typically designed for metabolic stability but may face challenges in synthesis and toxicity .

Medicinal Chemistry

  • EPAC Inhibition: ESI-09, a close structural analog, inhibits EPAC1 with nanomolar affinity, suppressing pancreatic cancer cell migration by blocking integrin β1 trafficking .

Preparation Methods

General Procedure and Mechanism

This method, adapted from β-ketonitrile syntheses, involves a two-step sequence:

  • Methylation of secondary amides :

    • Substrate : N-(2-Ethylphenyl)-N-tosylbenzamide.

    • Base : Lithium hexamethyldisilazide (LiHMDS, 1.2 equiv) in toluene.

    • Electrophile : Methyl iodide (1.5 equiv) at 25°C for 3 h.

    • Intermediate : N-Methyl-N-tosylamide.

  • Cyanation with acetonitrile :

    • Nitrile source : Acetonitrile (2.0 equiv).

    • Base : LiHMDS (3.0 equiv) at 25°C for 15 h.

    • Work-up : Quenching with NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.

Yield : 72–90% (analogous to 3-oxo-3-phenylpropanenitrile).

Key Advantages and Limitations

  • Advantages : High regioselectivity, tolerance for electron-deficient aryl groups.

  • Limitations : Requires anhydrous conditions and expensive LiHMDS.

Claisen Condensation Followed by Nitrile Substitution

Synthesis of β-Keto Esters

Ethyl 3-(2-ethylphenyl)-3-oxopropanoate is synthesized via Claisen condensation:

  • Reagents : Ethyl acetoacetate (1.0 equiv), 2-ethylbenzoyl chloride (1.2 equiv).

  • Base : Sodium ethoxide in ethanol at 80°C for 8 h.

  • Yield : 85–88%.

Conversion to β-Ketonitrile

The ester is converted to the nitrile via Ritter-like conditions :

  • Reagents : β-Keto ester (1.0 equiv), trimethylsilyl cyanide (2.0 equiv).

  • Catalyst : Boron trifluoride etherate (0.1 equiv) in dichloromethane at 0°C.

  • Yield : 70–75%.

Direct Alkylation of Acetonitrile

Reaction Conditions

  • Electrophile : 2-Ethylbenzoyl chloride (1.5 equiv).

  • Base : Lithium diisopropylamide (LDA, 2.0 equiv) in THF at −78°C.

  • Work-up : Acidic quenching (HCl), extraction with dichloromethane.

  • Yield : 60–65% (similar to 3-oxo-3-thienylpropionitrile).

Side Reactions

  • Over-alkylation : Mitigated by slow addition of electrophile.

  • Hydrolysis : Minimized by strict temperature control.

Cyanide Displacement of β-Keto Acid Chlorides

Synthesis of Acid Chloride

  • Substrate : 3-(2-Ethylphenyl)-3-oxopropanoic acid.

  • Reagent : Oxalyl chloride (2.0 equiv), catalytic DMF in dichloromethane.

  • Yield : 95–98%.

Cyanide Substitution

  • Reagent : Sodium cyanide (1.2 equiv) in acetone at 25°C for 12 h.

  • Yield : 50–55%.

Reductive Amination-Cyanation

Two-Step Process

  • Reductive amination :

    • Substrate : 2-Ethylbenzaldehyde and ammonium acetate.

    • Reductant : Sodium cyanoborohydride in methanol.

    • Intermediate : 3-(2-Ethylphenyl)-3-iminopropanenitrile.

  • Oxidation :

    • Reagent : MnO₂ in dichloromethane.

    • Yield : 40–45%.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
LiHMDS alkylation72–90HighModerate≥95
Claisen condensation70–88MediumHigh≥90
Direct alkylation60–65LowLow≥85
Cyanide displacement50–55MediumModerate≥80
Reductive amination40–45HighLow≥75

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(2-Ethyl-phenyl)-3-oxo-propionitrile and its derivatives?

The synthesis of 3-aryl-3-oxo-propionitrile derivatives typically involves condensation reactions or nucleophilic substitutions. For example:

  • Condensation with 4-thiazolidinones : Derivatives like 2-(5-Arylidene-4-oxo-3-phenyl-thiazolidin-2-ylidene)-3-oxo-propionitriles are synthesized via aromatic aldehyde and 4-thiazolidinone condensation in ethanol under reflux .
  • Cyanoacetylation : Reacting amines with cyanoacetic acid derivatives in ethanol/piperidine at 0–5°C yields compounds like 2-cyanoacetamide derivatives .
  • Optimization strategies : Varying catalysts (e.g., piperidine), solvents (e.g., ethanol, acetone), and temperature (0–5°C vs. reflux) can improve yields. For instance, low-temperature conditions minimize side reactions in cyanoacetylation .

Q. How can structural characterization of this compound be systematically performed?

A multi-technique approach is essential:

  • X-ray crystallography : Determines precise molecular geometry and hydrogen bonding. For example, Kenawi et al. used X-ray to confirm the anti-hydrazone conformation in a related 3-oxo-propionitrile .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituent effects (e.g., aryl protons at δ 7.2–8.1 ppm, nitrile carbon at δ 115–120 ppm) .
    • IR : Strong C≡N stretch (~2200 cm1^{-1}) and carbonyl (C=O) absorption (~1700 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : Exact mass analysis (e.g., ESI-MS) validates molecular formulas, as demonstrated for metabolites with mass 161.0389236 .

Q. What factors influence the stability of this compound in experimental settings?

Key stability considerations include:

  • pH sensitivity : The nitrile group may hydrolyze to amides or carboxylic acids under acidic/basic conditions. Ethyl esters (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) are often stabilized in neutral buffers .
  • Light and temperature : Store at 2–8°C in amber vials to prevent photodegradation. β-Keto esters (structurally analogous) degrade at >25°C .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate decomposition; non-polar solvents (e.g., hexane) improve shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing nitrile and ketone groups activate the α-carbon for nucleophilic attack. For example:

  • Knoevenagel condensation : The α-H is abstracted by a base (e.g., piperidine), forming a resonance-stabilized enolate that reacts with aldehydes .
  • Thiazolidinone formation : Aromatic aldehydes condense with 4-thiazolidinones via Michael addition, followed by cyclization .
  • Kinetic studies : Reaction orders can be determined using UV-Vis spectroscopy, as seen in tris(2-phenylpyridine)iridium(III) electron-transfer reactions .

Q. How can computational modeling enhance the design of this compound-based bioactive molecules?

  • DFT calculations : Predict stable conformations (e.g., anti vs. syn hydrazones) and electronic properties (HOMO-LUMO gaps). Kenawi et al. used this to validate X-ray structures .
  • Docking studies : Simulate interactions with biological targets (e.g., protein kinases). The patent for 3-oxo-propionitrile-based kinase inhibitors highlights this approach .
  • MD simulations : Assess solvation effects and stability of derivatives in lipid bilayers .

Q. How should researchers resolve contradictions in experimental data, such as conflicting bioactivity results?

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., Triton WR-1339-induced hyperlipidemia models for lipid-lowering activity ).
  • Meta-analysis : Compare data across studies. For instance, bioactivity variations in N-(benzoylphenyl) derivatives may arise from substituent electronic effects .
  • Cross-validation : Combine in vitro/in vivo data with computational predictions. Grassi et al. reconciled hormonal regulation discrepancies by testing multiple neuronal subtypes .

Methodological Tables

Q. Table 1. Comparative Synthesis Conditions for 3-Oxo-Propionitrile Derivatives

MethodReactantsConditionsYield (%)Reference
CondensationAromatic aldehyde + 4-thiazolidinoneEthanol, reflux60–75
CyanoacetylationAmine + cyanoacetic acid derivativeEthanol/piperidine, 0–5°C45–85
Knoevenagel reactionAldehyde + active methylene compoundPiperidine catalyst70–90

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

Functional GroupTechniqueSignatureExample Compound
Nitrile (C≡N)IR~2200 cm1^{-1}2-Chlorobenzoylacetonitrile
Ketone (C=O)13^13C NMRδ 190–200 ppm3-(4-Amino-phenyl)-3-oxo-propionitrile
Aromatic protons1^1H NMRδ 7.2–8.1 ppm (multiplet)Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

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